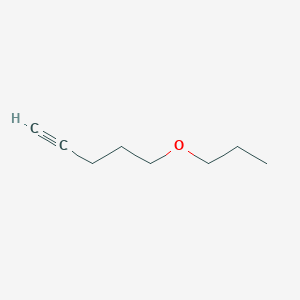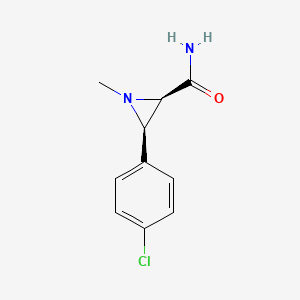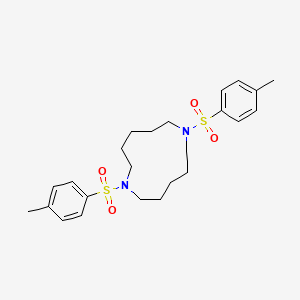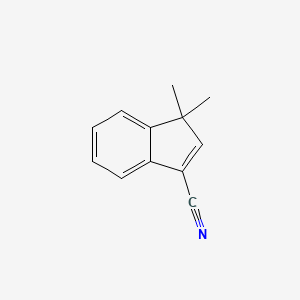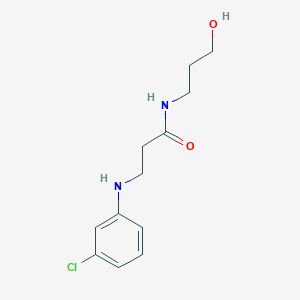
Chloro(dichloromethyl)iminophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(dichloromethyl)iminophosphanium is a chemical compound with the molecular formula CCl3NP. It is known for its unique structure and reactivity, making it a subject of interest in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chloro(dichloromethyl)iminophosphanium typically involves the reaction of dichloromethylamine with phosphorus trichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain a pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures before being used in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(dichloromethyl)iminophosphanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can lead to the formation of phosphine oxides, while substitution reactions can yield a wide range of substituted phosphine derivatives .
Applications De Recherche Scientifique
Chloro(dichloromethyl)iminophosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism of action of chloro(dichloromethyl)iminophosphanium involves its interaction with various molecular targets. The compound can form complexes with metals, which can then participate in catalytic cycles. It can also interact with nucleophiles and electrophiles, leading to various chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloromethylphosphine: Similar in structure but with different reactivity.
Dichloromethylphosphine: Shares some chemical properties but differs in its applications.
Trichloromethylphosphine: Has a similar backbone but different substitution patterns .
Uniqueness
Chloro(dichloromethyl)iminophosphanium is unique due to its specific combination of chlorine and iminophosphanium groups, which confer distinct reactivity and applications. Its ability to undergo a wide range of chemical reactions and form various derivatives makes it a versatile compound in both research and industrial settings .
Propriétés
Numéro CAS |
89945-74-4 |
|---|---|
Formule moléculaire |
CH2Cl3NP+ |
Poids moléculaire |
165.36 g/mol |
Nom IUPAC |
chloro-(dichloromethyl)-iminophosphanium |
InChI |
InChI=1S/CH2Cl3NP/c2-1(3)6(4)5/h1,5H/q+1 |
Clé InChI |
MOBIWJIANPJFRH-UHFFFAOYSA-N |
SMILES canonique |
C([P+](=N)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


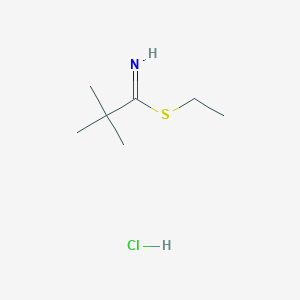
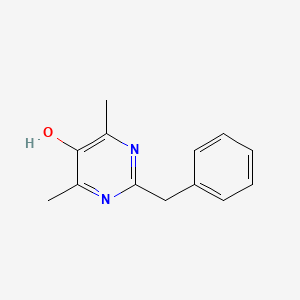
![10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398868.png)
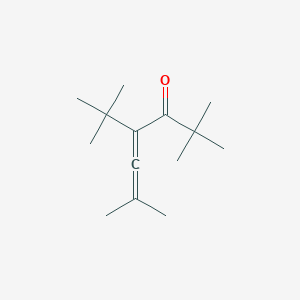
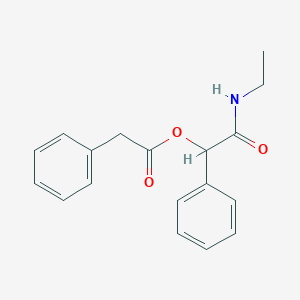
![2-Propen-1-one, 3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]-](/img/structure/B14398880.png)
![N-Butyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14398886.png)

